3-Methyl-4-(prop-2-enyl)-2,5-furandione
Description
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-methyl-4-prop-2-enylfuran-2,5-dione |
InChI |
InChI=1S/C8H8O3/c1-3-4-6-5(2)7(9)11-8(6)10/h3H,1,4H2,2H3 |
InChI Key |
LOHUCVQGPPSZGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC1=O)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table summarizes key structural differences between 3-methyl-4-(prop-2-enyl)-2,5-furandione and related compounds:
Key Observations :
- Molecular Weight : Bulky substituents (e.g., indolyl groups in and ) drastically increase molecular weight, altering solubility and bioavailability.
Atmospheric and Chemical Reactivity
- Volatility : Smaller derivatives like 3-methyl-2,5-furandione (MW 112) are more volatile and detected in gas-phase atmospheric studies, while larger analogs likely partition into aerosols .
- Oxidation Pathways : Allyl substituents (propenyl) may undergo oxidation to form epoxides or carboxylic acids, whereas methyl groups resist such transformations .
Pharmaceutical Relevance
- Kinase Modulation : Indolyl-substituted furandiones (e.g., ) are used in kinase inhibitors, suggesting that the target compound’s propenyl group could be tailored for similar applications if functionalized appropriately .
- Polymer Chemistry : Polymers of 2,5-furandione with epoxides () highlight the core’s utility in creating materials with tunable thermal and mechanical properties. The propenyl group could enable crosslinking or copolymerization .
Physical-Chemical Properties
- Boiling Point : Propenyl groups (allyl) likely reduce volatility compared to methyl substituents due to increased molecular weight and polarity.
- Solubility : Polar substituents (e.g., hydroxypropyl in ) enhance water solubility, whereas alkyl/alkenyl groups (methyl, propenyl) favor organic solvents.
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